5,6-Dehydrolupanine

Description

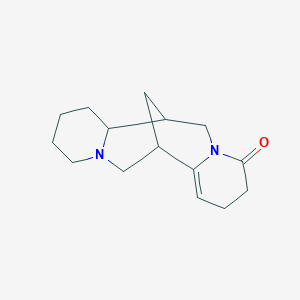

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one |

InChI |

InChI=1S/C15H22N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h5,11-13H,1-4,6-10H2 |

InChI Key |

GSQQGCZVTAUICD-UHFFFAOYSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |

Synonyms |

5,6-dehydro-lupanine 5,6-dehydrolupanine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Distribution and Diversity of 5,6-Dehydrolupanine

This compound is a tetracyclic quinolizidine (B1214090) alkaloid found within various genera of the Fabaceae (legume) family. Its distribution is not uniform and can vary significantly between species and even within different parts of the same plant.

The genus Lupinus, commonly known as lupins, is a significant source of quinolizidine alkaloids, including this compound. The presence and concentration of this alkaloid can differ among various Lupinus species and their specific chemotypes. For instance, this compound has been identified in Lupinus albus researchgate.net. Research on an alkaloid extract from the aboveground parts of Lupinus argenteus var. stenophyllus suggested the presence of Δ5-dehydrolupanine (an alternative name for this compound) through thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) nih.gov. The alkaloid profile within the Lupinus genus is diverse, with lupanine (B156748) often being the major quinolizidine alkaloid, but dozens of others, including this compound, contribute to the unique chemical signature of each species acs.orgnih.govmdpi.com.

Table 1: Occurrence of this compound in Selected Lupinus Species

| Species | Reported Presence/Concentration | Reference |

|---|---|---|

| Lupinus albus | 160.0 mg/kg | researchgate.net |

| Lupinus argenteus var. stenophyllus | Presence suggested by TLC and GLC | nih.gov |

The genus Thermopsis is another botanical source of this compound. A significant finding was the isolation of this compound as a new major alkaloid from 6-week-old plants of Thermopsis rhombifolia cdnsciencepub.comresearchgate.netcdnsciencepub.com. This discovery was noteworthy as it identified a plausible biosynthetic intermediate between lupanine and anagyrine, both of which are also present in the species cdnsciencepub.comresearchgate.net. The alkaloid profile of T. rhombifolia also includes other quinolizidine alkaloids such as thermopsine, cytisine (B100878), N-methylcytisine, and rhombifoline cdnsciencepub.comcdnsciencepub.comwikipedia.org. The genus Thermopsis is known for producing a range of quinolizidine alkaloids, with different parts of the plant sometimes containing varying proportions of these compounds vedomostincesmp.rutandfonline.com.

This compound has been detected in the genus Genista. Specifically, analysis of the aerial parts of Genista tenera using gas chromatography coupled with mass spectrometry (GC-MS) identified this compound in trace amounts researchgate.net. The major alkaloids in this species were found to be anagyrine, lupanine, cytisine, N-methylcytisine, and N-formylcytisine researchgate.net. The genus Genista is recognized as a source of various secondary metabolites, including a range of quinolizidine alkaloids which are considered chemotaxonomic markers for the genus researchgate.netnih.govthieme-connect.com. While present, this compound appears to be a minor constituent in the alkaloid profile of the Genista species studied so far researchgate.net.

The first isolation of this compound from Anagyris foetida (stinking bean trefoil) was a key development in the study of this compound researchgate.net. It was extracted from the leaves and stems of the plant indigenous to Saudi Arabia, along with other known alkaloids like anagyrine, lupanine, sparteine (B1682161), cytisine, N-methylcytisine, and rhombifoline researchgate.netresearchgate.net. Beyond the genera Lupinus, Thermopsis, Genista, and Anagyris, this compound has been reported in other members of the Fabaceae family. These include certain Sophora and Sarothamnus species researchgate.net. It has also been reported in Ulex europaeus (gorse) nih.gov. This indicates a wider, though somewhat limited, distribution compared to other more common quinolizidine alkaloids researchgate.net.

Table 2: Botanical Sources of this compound

| Genus | Species | Plant Part(s) | Reference |

|---|---|---|---|

| Anagyris | A. foetida | Leaves and Stems | researchgate.net |

| Genista | G. tenera | Aerial Parts | researchgate.net |

| Lupinus | L. albus, L. argenteus | Seeds, Aboveground Portions | researchgate.netnih.gov |

| Sarothamnus | Not specified | Not specified | researchgate.net |

| Sophora | Not specified | Not specified | researchgate.net |

| Thermopsis | T. rhombifolia | Whole Plant (young) | cdnsciencepub.comcdnsciencepub.com |

| Ulex | U. europaeus | Not specified | nih.gov |

Methodologies for Extraction and Purification from Plant Biomass

The extraction and purification of this compound from plant biomass follow general procedures established for quinolizidine alkaloids. These methods exploit the basic nature of alkaloids, which allows them to be separated from other plant constituents mdpi.comjocpr.com.

A common approach begins with the dried and powdered plant material researchgate.netmdpi.com. The initial steps often involve:

Defatting : The powdered plant material is first defatted using a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds researchgate.net.

Extraction : The defatted biomass is then exhaustively extracted with an alcohol, typically methanol or ethanol, which can dissolve both free alkaloids and their salt forms researchgate.netjocpr.com. Alternatively, an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid or sulfuric acid) can be used to extract the alkaloids as their water-soluble salts mdpi.comjocpr.comgoogle.com.

Acid-Base Partitioning : The crude extract (if obtained with alcohol) is typically subjected to an acid-base liquid-liquid extraction. The residue is dissolved in an acidic solution (e.g., 2% citric acid), which protonates the alkaloids, making them soluble in the aqueous phase. This solution is then washed with a non-polar organic solvent (like chloroform) to remove neutral and acidic impurities. The acidic aqueous layer is then made alkaline (pH 8-10) with a base such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, converting them back to their free base form, which is soluble in non-polar organic solvents. The alkaloids are then extracted from the basified aqueous solution using a solvent like chloroform (B151607) or dichloromethane researchgate.netjocpr.com.

Purification : The resulting crude alkaloid mixture is concentrated and then subjected to chromatographic techniques for separation and purification. Column chromatography using silica gel is a frequently employed method researchgate.net. The column is eluted with a gradient of solvents, such as mixtures of dichloromethane/methanol or ether/methanol/water/ammonium hydroxide, to separate the individual alkaloids based on their polarity researchgate.net. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify and combine those containing the target compound. Further purification can be achieved through techniques like preparative TLC mdpi.com.

For example, the isolation of this compound from Anagyris foetida involved defatting the powdered plant material, followed by exhaustive extraction with methanol. The methanolic extract was then partitioned into a 2% citric acid solution. The acidic extract was basified with NH₄OH and extracted with chloroform to yield the crude total alkaloids. This crude mixture was then separated using silica gel column chromatography to yield pure this compound researchgate.net. Given the hydrolytic instability of this compound, special precautions during isolation may be necessary to prevent its degradation cdnsciencepub.com.

Table 3: General Steps for Extraction and Purification of this compound

| Step | Procedure | Purpose |

|---|---|---|

| 1. Preparation | Drying and powdering of plant material. | Increase surface area for efficient extraction. |

| 2. Defatting | Extraction with a non-polar solvent (e.g., petroleum ether). | Remove lipids and other non-polar impurities. |

| 3. Main Extraction | Exhaustive extraction with methanol or an acidic aqueous solution. | Solubilize the alkaloids from the plant matrix. |

| 4. Acid-Base Partitioning | Transfer of alkaloids from an organic/alcoholic phase to an acidic aqueous phase, followed by basification and extraction back into an organic solvent (e.g., chloroform). | Separate basic alkaloids from neutral and acidic plant components. |

| 5. Purification | Column chromatography (e.g., silica gel) and/or preparative TLC. | Isolate this compound from other co-extracted alkaloids. |

Compound Reference Table

Biosynthetic Pathways and Enzymology

5,6-Dehydrolupanine as a Central Intermediate in Quinolizidine (B1214090) Alkaloid Metabolism

The biosynthesis of quinolizidine alkaloids is a fascinating area of plant biochemistry, with this compound playing a crucial role in the formation of several important QA structures. d-nb.infocdnsciencepub.comresearchgate.net

Role in the Formation of Pyridone Alkaloids (e.g., Anagyrine, Cytisine (B100878), Rhombifoline)

This compound is postulated to be a key intermediate in the biosynthesis of various pyridone alkaloids, including anagyrine, rhombifoline, cytisine, and N-methylcytisine. d-nb.infocdnsciencepub.comthieme-connect.comcdnsciencepub.comnih.gov Research indicates that lupanine (B156748) is converted into this compound, which then undergoes further oxidation to yield these pyridone bases. d-nb.infothieme-connect.com Tracer studies with 14CO2 in Thermopsis rhombifolia and T. caroliniana have supported this proposed pathway, showing that lupanine is synthesized first, followed by this compound, and then anagyrine. cdnsciencepub.com Rhombifoline appears to be the first of the tricyclic bases formed from the tetracyclic ones. cdnsciencepub.com

The presence of this compound alongside anagyrine, lupanine, and cytisine in species like Anagyris foetida further supports its central role in the interconnectedness of these alkaloid pathways. nih.govscribd.com

Enzymatic Systems Governing Biosynthesis of this compound

The biosynthesis of this compound, as part of the broader quinolizidine alkaloid pathway, involves a series of enzymatic steps. The initial and committed step is catalyzed by lysine (B10760008) decarboxylase (LDC), which converts L-lysine to cadaverine (B124047). mdpi.comrsc.orgd-nb.inforesearchgate.netfrontiersin.orgthieme-connect.com LDC has been discovered in lupin cell cultures and intact plants and is localized subcellularly in the chloroplast. d-nb.infothieme-connect.comscispace.com

Regulatory Mechanisms of Quinolizidine Alkaloid Biosynthesis in Plants Affecting this compound Levels

The biosynthesis of quinolizidine alkaloids, including the levels of intermediates like this compound, is tightly regulated in plants. This regulation is influenced by developmental stages, environmental conditions, and genetic factors. mdpi.comresearchgate.netpublish.csiro.au

Developmental Regulation: QA biosynthesis is developmentally regulated and can be species-specific. mdpi.comresearchgate.net For instance, de novo QA biosynthesis activates during the early development of plantlets after the metabolization of seed QAs during germination. mdpi.comresearchgate.net The content of QAs can fluctuate significantly during plant development, suggesting active synthesis and metabolization. mdpi.com

Environmental Control: Environmental factors play a role in regulating QA biosynthesis. mdpi.com QA biosynthesis is regulated by light and exhibits diurnal fluctuations. d-nb.inforesearchgate.netscispace.com While jasmonates can induce the accumulation of secondary metabolites, including some alkaloids, studies on narrow-leafed lupin showed that exogenous methyl jasmonate (MeJA) application induced QA biosynthetic genes and QA levels in bitter cultivars but not in sweet ones. publish.csiro.au Furthermore, mechanical wounding and aphid predation, while inducing MeJA-inducible genes, did not consistently increase QA levels in lupins. publish.csiro.au

Genetic Control: Genetic factors significantly influence alkaloid content. Cultivated lupins generally have lower alkaloid content due to the incorporation of "sweet" domestication genes, which are often recessive mutations. frontiersin.org The RAP2-7 transcription factor has been identified as a putative regulatory gene of QA biosynthesis/accumulation in aerial tissues of Lupinus angustifolius, with a specific substitution (S196R) being linked to the bitter/sweet phenotype. frontiersin.orgmdpi.com This suggests that RAP2-7 may control the low-alkaloid phenotype by promoting the expression of biosynthesis genes. frontiersin.org

In vivo Tracer Studies and Metabolic Flux Analysis of this compound Pathways

In vivo tracer studies have been instrumental in elucidating the biosynthetic pathways involving this compound. Early radioactive tracer studies using 14C-labeled precursors, such as 14CO2 and 14C-cadaverine, provided initial evidence for the derivation of quinolizidine alkaloids from L-lysine. rsc.orgd-nb.infothieme-connect.comcdnsciencepub.com These studies helped establish the chronological order of labeling of different alkaloids, demonstrating that this compound is formed after lupanine and precedes the formation of pyridone bases like anagyrine. cdnsciencepub.com

Later, the use of stably labeled (non-radioactive) precursors and nuclear magnetic resonance (NMR) spectroscopy refined these findings, providing more detailed insights into the exact mode of incorporation of L-lysine and cadaverine into the QA skeleton. rsc.org For example, it was shown that the 13C–15N bond of labeled cadaverine was incorporated intact into (+)-lupanine at specific positions. rsc.org

Metabolic flux analysis, though not explicitly detailed in the provided snippets for this compound specifically, is implicitly supported by tracer studies that track the flow of labeled atoms through the metabolic network. The observation of this compound increasing in young shoots and phloem, and its participation as an important precursor, suggests active transport in vascular tissues to contribute to the biosynthesis of more lupine alkaloids. serbiosoc.org.rs This indicates a dynamic metabolic flux where this compound is not merely an end-product but an actively utilized intermediate.

Chemical Synthesis Strategies and Derivatives

Synthetic Approaches to 5,6-Dehydrolupanine

Historically, this compound has been synthesized through various methods, primarily involving the dehydrogenation of related lupin alkaloids. One of the earliest reported methods involves the mercuric acetate (B1210297) dehydrogenation of d-lupanine. cdnsciencepub.com This process leads to the formation of a new dehydrolupanine. Another significant approach utilizes N-bromosuccinimide (NBS) for the dehydrogenation of d-lupanine. cdnsciencepub.comcdnsciencepub.com This reaction is noteworthy for its mild conditions, proceeding readily by mixing the reactants in a chloroform (B151607) solution without the need for heat or peroxide. cdnsciencepub.com

The dehydration of lupanine (B156748) is another key synthetic route to this compound. ontosight.ai Additionally, mercuric acetate oxidation of lupanine can yield 11,12-Dehydrolupanine, which is a different isomer. cdnsciencepub.com The choice of reagent and reaction conditions is crucial in determining the position of the double bond in the resulting dehydrolupanine. For instance, the dehydrogenation of lupanine with mercuric acetate is distinct from the reaction with N-bromosuccinimide or the mercuric acetate-ethylenediaminetetraacetic acid complex, highlighting the regioselectivity of these reactions. cdnsciencepub.com

A new major alkaloid, later characterized as this compound, was isolated from young Thermopsis rhombifolia plants. cdnsciencepub.com This natural occurrence suggests biosynthetic pathways that could inspire synthetic strategies.

Chemical Modifications and Generation of this compound Analogs

The core structure of this compound, a quinolizidine (B1214090) alkaloid, allows for various chemical modifications to generate a diverse range of analogs. acs.org These modifications often target the tetracyclic ring system to introduce new functional groups or alter existing ones.

Research has shown that substitutions on the lupanine skeleton, from which this compound is derived, commonly occur at positions C-3, C-4, and C-5 in ring A, and C-12, C-13, and C-15 in ring D. acs.org Common modifications include the introduction of hydroxyl groups to create analogs like 5α-hydroxylupanine and 13α-hydroxylupanine. acs.org Esterification of these hydroxyl groups with moieties such as angeloyl, tigloyl, cinnamoyl, or pyrroyl has also been reported for lupanine-type alkaloids. acs.org

Furthermore, the generation of N-oxide derivatives at the N-16 position is a common modification for this class of alkaloids. acs.org While not directly reported for this compound in the provided context, the synthesis of lupanine N-oxide from sparteine (B1682161) suggests that similar transformations could be applied to this compound to create novel analogs. ulisboa.pt The development of such derivatives is driven by the search for compounds with improved pharmacological profiles, such as enhanced anti-inflammatory or antimicrobial activities. ontosight.aimdpi.comnih.gov For instance, some Sophora alkaloids, which are structurally related to this compound, have shown potent anti-inflammatory effects. mdpi.comnih.gov

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound and its derivatives is intrinsically linked to stereochemical considerations due to the rigid, fused-ring structure of the quinolizidine skeleton. The C15 lupin alkaloids, including lupanine and its derivatives, possess multiple chiral centers, leading to the possibility of various diastereomers. cdnsciencepub.com

The catalytic hydrogenation of this compound is a stereospecific reaction. When this compound is catalytically hydrogenated using a palladium-on-carbon (Pd/C) catalyst, the reaction exclusively yields lupanine, with no formation of its diastereomer, isolupanine. cdnsciencepub.com This high degree of stereoselectivity is attributed to the surface nature of the catalytic hydrogenation process and the steric hindrance around the C5-C6 double bond. cdnsciencepub.com The approach of hydrogen to the C6 position is hindered by the atoms of rings B, C, and D, while the approach to the C5 position is relatively unhindered. cdnsciencepub.com

Tracer experiments using deuterium (B1214612) and carbon-13 labeled precursors have been instrumental in elucidating the stereochemical aspects of the biosynthetic pathways of quinolizidine alkaloids. researchgate.net These studies provide insights into the formation of the tetracyclic structure and the relative configurations of the chiral centers. acs.orgresearchgate.net

Biological Activities and Mechanistic Investigations

Anti-inflammatory Effects and Cellular Mechanisms of Action (in vitro)

In vitro studies have demonstrated the anti-inflammatory properties of 5,6-dehydrolupanine. It has been shown to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophage cells, with an inhibitory concentration 50 (IC50) value of 25.86 µM. nih.govplantaedb.comnih.govguidechem.com This effect is notably more potent than that observed for matrine, another alkaloid. nih.govnih.govguidechem.com While specific detailed cellular mechanisms for this compound's anti-inflammatory action are still being elucidated, the suppression of NO production indicates its interference with key inflammatory pathways. Related 1,6-naphthyridine (B1220473) derivatives, such as sophalode K, have been observed to significantly decrease the secretion of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial in the development of inflammation. nih.govplantaedb.comnih.govguidechem.com

Antimicrobial Properties (in vitro)

This compound, often alongside other quinolizidine (B1214090) alkaloids in plant extracts, exhibits notable antimicrobial properties against various bacterial and fungal strains.

Semi-purified alkaloid fractions containing this compound from Lupinus jaimehintoniana have demonstrated antibacterial activity against Escherichia coli and Agrobacterium tumefaciens, with minimum inhibitory concentration (MIC) ranges of 37-61 µg/mL and 130-146 µg/mL, respectively. nih.govnih.gov Alkaloids from lupine species, including this compound, have also been confirmed to inhibit the growth of Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.govugent.be

Alkaloid extracts from Genista vuralii, which contain this compound, showed significant activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis (MIC = 62.5 µg/mL). wikipedia.orgnih.govplantaedb.com Moderate activity was observed against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 125 µg/mL), and weak activity against Escherichia coli. wikipedia.orgnih.govplantaedb.com Similarly, an alkaloid extract from Genista sandrasica, also containing this compound, exhibited significant activity against Bacillus subtilis (MIC = 31.25 µg/mL) and Staphylococcus aureus (MIC = 62.5 µg/mL), and moderate activity against Pseudomonas aeruginosa and Escherichia coli (MIC = 125 µg/mL). cdutcm.edu.cn An alkaloid extract from Lupinus angustifolius, containing this compound, showed significant activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, and weak activity against Escherichia coli. MIC values for L. angustifolius extract against bacteria ranged from 62.5 to 500 µg/mL.

Table 1: Antibacterial Activity of Extracts Containing this compound

| Source Plant Extract | Bacterial Strain | MIC (µg/mL) |

| Lupinus jaimehintoniana (semi-purified alkaloids) | Escherichia coli | 37-61 nih.govnih.gov |

| Lupinus jaimehintoniana (semi-purified alkaloids) | Agrobacterium tumefaciens | 130-146 nih.govnih.gov |

| Lupine species (general) | Klebsiella pneumoniae | Inhibition reported nih.govugent.be |

| Lupine species (general) | Pseudomonas aeruginosa | Inhibition reported nih.govugent.be |

| Genista vuralii (alkaloid extract) | Staphylococcus aureus | 62.5 wikipedia.orgnih.govplantaedb.com |

| Genista vuralii (alkaloid extract) | Bacillus subtilis | 62.5 wikipedia.orgnih.govplantaedb.com |

| Genista vuralii (alkaloid extract) | Pseudomonas aeruginosa | 125 wikipedia.orgnih.govplantaedb.com |

| Genista vuralii (alkaloid extract) | Escherichia coli | 125-500 (weak activity) wikipedia.orgnih.govplantaedb.com |

| Genista sandrasica (alkaloid extract) | Bacillus subtilis | 31.25 cdutcm.edu.cn |

| Genista sandrasica (alkaloid extract) | Staphylococcus aureus | 62.5 cdutcm.edu.cn |

| Genista sandrasica (alkaloid extract) | Pseudomonas aeruginosa | 125 cdutcm.edu.cn |

| Genista sandrasica (alkaloid extract) | Escherichia coli | 125 cdutcm.edu.cn |

| Lupinus angustifolius (alkaloid extract) | Bacillus subtilis | Significant activity (MIC 62.5 µg/mL) |

| Lupinus angustifolius (alkaloid extract) | Staphylococcus aureus | Significant activity (MIC 62.5 µg/mL) |

| Lupinus angustifolius (alkaloid extract) | Pseudomonas aeruginosa | Significant activity (MIC 62.5 µg/mL) |

| Lupinus angustifolius (alkaloid extract) | Escherichia coli | Weak activity (MIC 500 µg/mL) |

Alkaloid extracts from Genista vuralii, containing this compound, displayed good activity against Candida krusei (MIC = 62.5 µg/mL), with other fungal MIC values ranging between 125 and 500 µg/mL. wikipedia.orgnih.govplantaedb.com An alkaloid extract from Genista sandrasica, also containing this compound, showed moderate activity against Candida albicans and Candida krusei (MIC = 125 µg/mL). cdutcm.edu.cn The alkaloid extract of Lupinus angustifolius demonstrated moderate activity against Candida albicans and Candida krusei, with MICs of 250 µg/mL or 500 µg/mL.

Quinolizidine alkaloids (QAs) are believed to contribute synergistically to antimicrobial defense, including against phytopathogenic fungi. Notably, this compound has been identified as a relevant phytocomponent contributing to the antifungal action of an optimized alkaloidal extract from Lupinus mutabilis leaves against Fusarium oxysporum (Fox). However, when tested as an isolated compound, this compound exhibited an IC50 of 417.5 µM against Fusarium oxysporum, making it the least active among the lupanine-type QAs evaluated in that specific study.

Table 2: Antifungal Activity of Extracts Containing this compound

| Source Plant Extract / Compound | Fungal Strain | MIC (µg/mL) / IC50 (µM) |

| Genista vuralii (alkaloid extract) | Candida krusei | 62.5 wikipedia.orgnih.govplantaedb.com |

| Genista vuralii (alkaloid extract) | Other fungi | 125-500 wikipedia.orgnih.govplantaedb.com |

| Genista sandrasica (alkaloid extract) | Candida albicans | 125 cdutcm.edu.cn |

| Genista sandrasica (alkaloid extract) | Candida krusei | 125 cdutcm.edu.cn |

| Lupinus angustifolius (alkaloid extract) | Candida albicans | 250 / 500 |

| Lupinus angustifolius (alkaloid extract) | Candida krusei | 250 / 500 |

| This compound (isolated) | Fusarium oxysporum | 417.5 µM |

Cytotoxic Effects on Cancer Cell Lines (in vitro)

While this compound is a component of plant extracts that may exhibit general anticancer properties, direct evidence for the cytotoxic activity of isolated this compound on cancer cell lines is limited. One study explicitly states that "There are no records of... This compound... possessing anti-proliferative activity." This suggests that, as an isolated compound, its direct cytotoxic effects on cancer cell lines have not been widely reported or observed in the same manner as some other alkaloids.

Role in Plant Chemical Ecology and Defense Mechanisms

This compound, as a quinolizidine alkaloid (QA), plays a crucial role in the chemical ecology and defense mechanisms of plants, particularly within the Fabaceae family. These alkaloids serve as chemotaxonomic markers and are recognized as toxic compounds to various organisms, including humans, microorganisms, and even other plant species. nih.gov QAs act as general antipredator feeding deterrents, providing a chemical defense against herbivores and pathogenic microorganisms. They possess bacterio- and fungistatic properties and can inhibit the multiplication of various bacteria and fungi, as well as the potato X-virus. Furthermore, QAs are known to repel snails, slugs, and vertebrates, and are toxic to insects. The individual variability in alkaloid profiles within plants, including the presence and concentration of this compound, constitutes a significant chemical defense mechanism that can impede or prevent the selection of resistant strains by phytophagous insect pests. For instance, high levels of this compound have been detected in mature seeds and pod walls of Laburnum anagyroides.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-activity relationship (SAR) studies involving this compound and related quinolizidine alkaloids provide insights into the structural features that influence their biological activities. As a dehydrolupanine, this compound contains unsaturations, specifically at the Δ5(6) position, which are common structural variations within this class of alkaloids.

In the context of antifungal activity against Fusarium oxysporum, specific SAR scrutinies have indicated that the inhibitory effect on mycelial growth depends on particular structural requirements of quinolizidine alkaloids. Notably, among the lupanine-type QAs evaluated, this compound (with an IC50 of 417.5 µM) was identified as the least active compound against Fusarium oxysporum. This suggests that the specific unsaturation at the 5,6 position might influence its efficacy against this particular fungal strain compared to other lupanine (B156748) derivatives. General SAR trends for quinolizidine alkaloids also highlight common substitution positions, such as hydroxyl groups and ester moieties, and the prevalence of N-oxide derivatives, which contribute to the diverse bioactivity profiles observed across the class.

Advanced Analytical Characterization in Complex Matrices

Chromatographic Methodologies for Profiling and Quantification

Chromatographic techniques offer robust platforms for separating 5,6-dehydrolupanine from complex mixtures, followed by its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and highly effective technique for the profiling and quantification of this compound in plant extracts and biological samples. This method leverages the volatility of the compound to separate it chromatographically before its mass spectral analysis.

This compound has been consistently identified and quantified using capillary GC-MS in extracts from various plant species, including Genista and Lupinus genera. nih.gov Typical GC-MS setups involve capillary columns such as HP-5 (Crosslinked 5% phenylmethylsiloxane) or VF-5ms (5% phenyl, 95% methylpolysiloxane), with specific operating conditions including detector temperatures around 280°C, injector temperatures at 250°C, and helium as the carrier gas at a flow rate of approximately 1 mL/min. The mass range for detection is commonly set from 20 to 440 m/z.

Identification of this compound in GC-MS is often achieved by comparing its Kovats Retention Index (KI) and characteristic mass spectral fragmentation patterns with those of authentic reference compounds or established literature data. Library searches, such as those utilizing the Wiley GC-MS library, further aid in confirming its identity.

Quantitative analysis is typically performed by determining the relative content of this compound based on the areas under its peak in the total ion chromatogram, often utilizing dedicated software. nih.gov For instance, in Genista sandrasica, this compound was detected with a Kovats Retention Index (KI) of 2132 and constituted 3.41% of the total alkaloid content.

Table 1: Relative Content of this compound and Other Quinolizidine (B1214090) Alkaloids in Genista sandrasica by GC-MS

| Nr. | Alkaloid | Kovats Retention Index (KI) | Molecular Ion (M+) | % of Total Alkaloid Content |

| 1 | Sparteine (B1682161) | 1785 | 234 | 13.68 |

| 2 | Cytisine (B100878) | 1990 | 190 | 3.05 |

| 3 | This compound | 2132 | 246 | 3.41 |

| 4 | Lupanine (B156748) | 2165 | 248 | 2.95 |

| 5 | N-Formylcytisine | 2315 | 218 | 3.65 |

| 6 | N-Acetylcytisine | 2325 | 232 | 6.48 |

| 7 | 13-Methoxylupanine | 2370 | 278 | 13.12 |

| 8 | Anagyrine | 2390 | 244 | 40.49 |

| 9 | Baptifoline | 2650 | 260 | 10.76 |

| 10 | 13α-Benzoyloxylupanine | 3100 | 368 | 2.41 |

Data adapted from Erdemoglu et al., 2011.

GC has also been utilized in pharmacokinetic studies to measure this compound concentrations in plasma samples from cattle.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), including Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), represents an increasingly preferred method for the targeted detection and quantification of lupin alkaloids, including this compound. This technique is particularly valuable for analyzing complex matrices such as environmental and biological samples.

HPLC-MS/MS methods for this compound typically involve specific mobile phases, such as aqueous solutions containing 0.1% heptafluorobutyric acid (HFBA) (Phase A) and acetonitrile:methanol (50:50 v:v) with 0.1% HFBA (Phase B), employing gradient elution programs. The injection volume and flow rate are precisely controlled, for example, 6 µL and 0.300 mL/min, respectively, allowing for efficient separation within a short analysis time (e.g., 10 minutes, with a total duration of 12 minutes including rebalancing).

This methodology has been applied to quantify major lupin alkaloids, including this compound, in bovine serum. It has also been used for screening plant toxins in food matrices like honey and herbal beverages. The sensitivity of these methods is high, with reported limits of detection (LOD) and quantification (LOQ) for quinolizidine alkaloids ranging from 0.5–1.7 mg kg⁻¹ and 1.5–5.7 mg kg⁻¹, respectively. Linearity (R² > 0.9992) and precision (RSD < 3.1%) demonstrate the robustness of these methods.

A notable challenge in HPLC-MS/MS analysis of this compound is its distinction from isomeric compounds, such as multiflorine, isosophocarpine, sophocarpine, or 7,11-dehydromatrine, which share the same molecular formula (C₁₅H₂₂N₂O) and very similar structures. These isomers can yield identical [M+H]⁺ ions (e.g., m/z 247) in the total ion chromatogram, necessitating detailed MS/MS fragmentation analysis for definitive identification. For this compound, characteristic fragment ions observed in MS/MS analysis include m/z 176, 150, and 136.

Complementary Spectroscopic Methods for Structural Confirmation

Beyond mass spectrometry, a range of complementary spectroscopic techniques are crucial for the unequivocal structural confirmation of isolated this compound.

Infrared (IR) Spectroscopy : IR spectroscopy provides insights into the functional groups present in the molecule. For this compound, characteristic absorption bands are observed in the IR spectrum. These include bands at 2850-2700 cm⁻¹, indicative of the trans-quinolizidine moiety, and a strong absorption band at 1630 cm⁻¹ or 1650 cm⁻¹, corresponding to the lactam carbonyl group.

Ultraviolet (UV) Spectroscopy : The UV spectrum of this compound typically shows an absorption maximum (λmax) around 250 nm or 253 nm. This absorption is characteristic of a vinylamide grouping within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) : NMR spectroscopy is vital for elucidating the detailed molecular structure and connectivity.

¹H-NMR Spectroscopy : In ¹H-NMR spectra (e.g., in CDCl₃), this compound exhibits characteristic signals. For example, a triplet at δ 4.94 (1H, J=4 Hz) corresponds to the H-5 proton, while a doublet at δ 4.05 (1H, J=12.2 Hz) and a doublet of doublets at δ 3.25 (1H, J=12.2, 5 Hz) are assigned to the H-10a and H-10β protons, respectively.

¹³C-NMR Spectroscopy : The ¹³C-NMR data for this compound has also been reported, providing information on the carbon skeleton and the chemical environment of each carbon atom.

Mass Spectrometry (MS) : While utilized in conjunction with chromatography, the mass spectrometry aspect itself is fundamental for structural confirmation through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) : EIMS of this compound typically shows a molecular ion [M⁺] at m/z 246, with reported relative intensities ranging from 17% to 48%. A prominent base peak is observed at m/z 98 (100% relative intensity).

Fragmentation Pattern : Other characteristic fragment ions include m/z 136 (12%), 134 (8%), 97 (36%), and 84 (16%). The observed fragmentation pattern, particularly the base peak at m/z 98, often results from a specific fragmentation pathway involving the D ring, with charge localization at N-16.

Challenges and Innovations in Quantitative Analysis of this compound in Biological Samples

Quantitative analysis of this compound in biological samples presents several challenges that necessitate innovative approaches.

Challenges:

Limited Availability of Standard Substances : A primary hurdle in the quantitative analysis of lupin alkaloids, including this compound, is the scarcity of commercially available analytical standards. This limitation significantly impedes the development and validation of robust and universally applicable analytical methods.

Complex Biological Matrices : Biological samples such as blood, serum, earwax, oral fluid, and nasal mucus are inherently complex matrices containing numerous endogenous compounds. These compounds can lead to matrix effects, including ion suppression or enhancement, and interfering peaks that co-elute with this compound, making accurate quantification challenging or, in some cases, impossible. For instance, interfering peaks have been reported to hinder the quantification of this compound in oral fluid and nasal mucus samples.

Low Concentrations : In biological fluids, this compound may be present at very low concentrations, demanding highly sensitive analytical techniques to achieve adequate detection and quantification limits.

Isomeric Interference : The existence of isomers with identical molecular formulas (C₁₅H₂₂N₂O) and very similar structures, such as multiflorine, isosophocarpine, sophocarpine, and 7,11-dehydromatrine, poses a significant challenge. Without advanced fragmentation analysis, these isomers can be difficult to differentiate, potentially leading to misidentification or inaccurate quantification.

Sample Preparation : The complexity of biological matrices necessitates rigorous and efficient sample preparation procedures, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the alkaloids while minimizing matrix interferences.

Innovations:

Targeted LC-MS/MS Method Development : There has been a concerted effort to develop targeted LC-MS/MS methods specifically designed for the sensitive and selective detection and quantification of lupin alkaloids in diverse matrices, including biological and environmental samples.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : The adoption of UHPLC-MS/MS has significantly enhanced analytical capabilities, offering improved chromatographic resolution, increased sensitivity, and faster analysis times for the simultaneous quantification of multiple alkaloids.

High-Resolution Mass Spectrometry (HRMS) : Techniques such as LC-HR-MS (e.g., LC-Ion Mobility-Quadrupole Time of Flight Mass Spectrometry, UPLC-TOF-MS/MS) are increasingly applied. These methods provide high mass accuracy and detailed fragmentation patterns, which are crucial for the unambiguous identification of this compound and its differentiation from isomers in complex samples.

Exploration of Non-Invasive Biological Samples : Research is actively exploring the utility of non-invasive biological specimens, including earwax, oral fluid, and nasal mucus, for monitoring livestock exposure to teratogenic lupine species. While challenges related to interfering peaks exist, these efforts represent a significant innovation in biomonitoring.

Advanced Data Processing and Software : The use of sophisticated software for data processing, including relative content determination from total ion chromatography and automated comparison with extensive reference databases and spectral libraries, contributes to more efficient and reliable quantitative analysis. nih.gov

Future Perspectives and Research Directions

Elucidation of Uncharacterized Biosynthetic Enzymes and Genes

A key area for future research involves the comprehensive elucidation of the biosynthetic pathway leading to 5,6-Dehydrolupanine. Current understanding indicates that this compound serves as an intermediate in the formation of pyridone bases from lupanine (B156748) cdnsciencepub.comscispace.comchemistry-chemists.com. While the initial steps of quinolizidine (B1214090) alkaloid (QA) biosynthesis, such as the conversion of lysine (B10760008) to cadaverine (B124047) by lysine decarboxylase, are known, many specific enzymatic steps remain uncharacterized scispace.comnih.gov. Future efforts should focus on identifying and characterizing the precise enzymes responsible for the dehydrogenation of lupanine to this compound and subsequent transformations. This will involve gene discovery through genomic and transcriptomic analyses, followed by functional characterization of the identified enzymes. Such elucidation is crucial for understanding how plants regulate the production of these specialized metabolites and could open avenues for metabolic engineering to enhance or modify alkaloid profiles in relevant plant species.

Discovery of Novel Biological Activities and Molecular Targets

This compound has already shown promising biological activities, including anti-inflammatory properties, with studies indicating its potent effect on suppressing nitric oxide production in macrophage cell lines mdpi.comnih.gov. Furthermore, it contributes to the antimicrobial defense systems of plants, exhibiting bactericidal and fungicidal activities, sometimes synergistically with other quinolizidine alkaloids znaturforsch.comacgpubs.orgnih.gov. Given the broad spectrum of pharmacological effects associated with quinolizidine alkaloids, such as sedative, anticonvulsant, antiviral, antitumor, and insecticidal properties, future research should systematically screen this compound and its derivatives for novel biological activities scispace.comnih.govacs.org. A critical next step is the identification of specific molecular targets and mechanisms of action underlying these observed bioactivities. This would involve high-throughput screening, target deconvolution strategies, and detailed biochemical and cellular assays to understand how this compound interacts with biological systems at a molecular level.

Advancements in Synthetic Routes for Structural Diversification

While plants naturally synthesize this compound, advancements in synthetic organic chemistry are vital for its structural diversification and the creation of analogs. Current research has primarily focused on understanding the natural biosynthetic routes cdnsciencepub.comscispace.com. However, the development of efficient and stereoselective synthetic methodologies for this compound and related quinolizidine alkaloids is essential to expand their chemical space nih.govacs.org. Future research should explore novel synthetic strategies that allow for targeted modifications of the this compound scaffold. This would enable comprehensive structure-activity relationship (SAR) studies, which are critical for optimizing its biological properties and developing potent and selective compounds for pharmacological or agrochemical applications. Such synthetic endeavors could lead to the discovery of derivatives with enhanced efficacy, reduced toxicity, or improved pharmacokinetic profiles.

Integration of Omics Technologies for Comprehensive Research

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for comprehensive research on this compound. Metabolomics can provide detailed profiles of alkaloids and their precursors, offering insights into metabolic fluxes and accumulation patterns mdpi.com. Transcriptomics can identify genes that are upregulated or downregulated in response to environmental cues or developmental stages, potentially revealing novel biosynthetic genes or regulatory elements mdpi.comvtt.fi. Proteomics can then identify the enzymes encoded by these genes. By combining these approaches, researchers can gain a holistic understanding of the biosynthesis, regulation, transport, and degradation of this compound within plants. This integrated approach will accelerate the discovery of uncharacterized enzymes, provide a systems-level view of alkaloid metabolism, and facilitate the development of strategies for sustainable production and targeted manipulation of this important natural product.

Q & A

Q. What analytical methods are most reliable for identifying 5,6-dehydrolupanine in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for identifying this compound in plant matrices. GC-MS allows for precise separation and structural confirmation via fragmentation patterns, as demonstrated in studies on Anagyris foetida and Lupinus species . For quantification, GC coupled with flame ionization detection (GC-FID) is widely used, providing reproducibility in measuring alkaloid concentrations (e.g., total alkaloid levels of 16,700–19,200 mg/kg in lupin studies) .

Q. Where is this compound naturally occurring, and how does its distribution vary across plant tissues?

The compound is primarily found in Leguminosae family plants, including Lupinus leucophyllus and Anagyris foetida. Tissue-specific distribution analyses reveal higher concentrations in aerial parts (stems and leaves) compared to seeds or seedlings . For example, Lupinus hartwegii stem tissues contain detectable levels, while seed coats show negligible quantities .

Q. How can researchers quantify this compound in biological samples, and what validation parameters are critical?

Toxicokinetic studies in cattle and sheep employ GC-FID for quantification, with validation parameters including linearity (R² > 0.99), recovery rates (≥80%), and limits of detection (LOD < 50 ng/mL). Key pharmacokinetic metrics like Cmax (632 ± 141 ng/mL in cattle) and AUC (8,119 ± 2,181 ng·h/mL) require rigorous calibration against certified reference standards .

Advanced Research Questions

Q. How do toxicokinetic profiles of this compound differ between ruminants and non-ruminants, and what methodological factors explain these discrepancies?

In cattle, this compound exhibits slow absorption (Tmax 3.5 ± 0.6 h) but prolonged elimination (E1/2 6.7 ± 0.3 h), contrasting with faster clearance in rodents . This divergence arises from ruminant-specific factors like rumen microbiota interactions and CYP450 metabolic inactivity, as shown in in vitro ruminal fluid incubations . Experimental designs must account for species-specific dosing (e.g., 2–3 g/kg BW plant material) and extended sampling periods (up to 96 h post-dose) .

Q. What experimental evidence supports the role of this compound in inducing skeletal muscle toxicity?

Intraperitoneal administration in animals triggers dose-dependent myopathy, characterized by muscle tremors and histopathological changes (e.g., hyaline degeneration of fibers). The α-pyridone A-ring structure is hypothesized to mediate toxicity via oxidative stress or mitochondrial dysfunction, though mechanistic studies remain limited .

Q. What challenges exist in elucidating the biosynthesis pathway of this compound, and how can isotopic labeling address these gaps?

Biosynthetic studies suggest this compound is an intermediate in quinolizidine alkaloid pathways, but instability and structural similarities to isomers (e.g., 11,12-dehydrolupanine) complicate characterization . Stable isotope tracing (e.g., <sup>13</sup>C-labeled precursors) in Lupinus cell cultures could clarify enzymatic steps, particularly dehydratase and aminotransferase activities .

Q. How can contradictions in absorption kinetics of this compound across studies be resolved?

Discrepancies in Tmax values (e.g., 3.5 h vs. 8 h in cattle) arise from variations in plant matrix composition and dosing protocols. Meta-analyses of TK parameters, stratified by alkaloid purity (e.g., 22% in L. caudatus vs. 3.94 mg/kg in purified extracts), are recommended to isolate confounding factors .

Q. What methodological approaches are used to assess the antioxidant activity of this compound, and what are their limitations?

DPPH radical scavenging assays reveal moderate activity (IC50 ~100–200 µM) in Anagyris foetida extracts. However, interference from co-occurring alkaloids (e.g., cytisine) necessitates HPLC-guided fractionation for compound-specific validation .

Methodological Considerations

Q. What experimental designs are optimal for in vivo studies on this compound metabolism?

Single-dose oral gavage in ruminants (2–3 g/kg BW) with serial blood sampling (0–96 h) and urine collection is standard. Cross-over designs control for inter-individual variability, while GC-MS metabolomics identifies phase I/II metabolites (e.g., hydroxylated derivatives) .

Q. How should researchers address reproducibility challenges in quantifying this compound across laboratories?

Harmonize protocols using validated reference materials (e.g., NIST-certified alkaloid standards) and inter-laboratory round-robin trials. Reporting total alkaloid concentrations (mg/kg dry weight) alongside individual compound data improves cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.